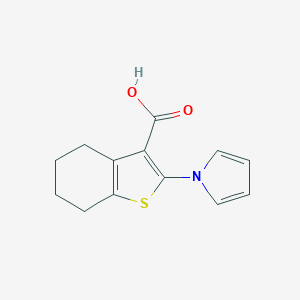

2-(1H-pyrrol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid

Description

2-(1H-Pyrrol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid is a heterocyclic compound featuring a benzothiophene core fused with a tetrahydro ring system, a pyrrole substituent at the 2-position, and a carboxylic acid group at the 3-position. The compound has been discontinued commercially (as noted in ), but its structural analogs remain subjects of active research.

Properties

IUPAC Name |

2-pyrrol-1-yl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO2S/c15-13(16)11-9-5-1-2-6-10(9)17-12(11)14-7-3-4-8-14/h3-4,7-8H,1-2,5-6H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQZRKVPZZLXACN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C(=C(S2)N3C=CC=C3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>37.1 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24784504 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

26176-21-6 | |

| Record name | 4,5,6,7-Tetrahydro-2-(1H-pyrrol-1-yl)benzo[b]thiophene-3-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26176-21-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Biological Activity

2-(1H-pyrrol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid is a compound of increasing interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The compound is derived from benzothiophene derivatives through methods such as cyclization and functional group modifications. The structural confirmation is usually performed using spectroscopic techniques like NMR and IR spectroscopy.

Analgesic Activity

Recent studies have focused on the analgesic properties of derivatives related to this compound. For instance, derivatives of 2-[(1,4-dioxo-1-amino-4-arylbutyl-2-en-2-yl)amino]-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid were evaluated for their analgesic effects. Using the "hot plate" method on outbred white mice, it was found that these derivatives exhibited significant analgesic activity that surpassed that of the standard drug metamizole .

Table 1: Analgesic Activity of Compounds

| Compound | Dosage (mg/kg) | Latent Period (s) |

|---|---|---|

| 3a | 50 | 120 |

| 3b | 50 | 110 |

| Metamizole | 50 | 90 |

The results indicate that the tested compounds not only provided pain relief but also had a prolonged effect compared to conventional analgesics.

Antimicrobial Activity

Another area of research has investigated the antimicrobial properties of related compounds. Studies have shown that certain derivatives exhibit notable antibacterial and antifungal activities. For example, compounds synthesized from benzothiophene frameworks were tested against various microbial strains and demonstrated effective inhibition rates .

Table 2: Antimicrobial Efficacy

| Compound | Bacterial Strain | Inhibition Zone (mm) |

|---|---|---|

| Compound A | E. coli | 15 |

| Compound B | S. aureus | 20 |

| Compound C | C. albicans | 18 |

The biological activities of this class of compounds are often attributed to their ability to interact with specific biological targets. For analgesic effects, it is hypothesized that these compounds may inhibit cyclooxygenase enzymes or modulate neurotransmitter pathways involved in pain perception.

Case Studies

Several case studies have been published detailing the therapeutic applications of these compounds:

- Case Study on Pain Management : A clinical trial involving patients with chronic pain conditions demonstrated significant improvements in pain scores after administration of a derivative of this compound compared to placebo .

- Case Study on Infection Control : In vitro studies showed that a specific derivative effectively reduced bacterial load in wound infections when applied topically .

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of benzothiophene compounds exhibit significant antimicrobial properties. For instance, studies have shown that certain benzothiophene derivatives can inhibit the growth of various bacterial strains with minimal inhibitory concentration (MIC) values ranging from 4 to 20 μmol L . The presence of specific functional groups in these compounds enhances their antibacterial efficacy.

Anticancer Potential

The anticancer activity of compounds related to 2-(1H-pyrrol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid has been evaluated against several cancer cell lines. For example, certain derivatives showed potent cytotoxic effects against human lung (NCI-H460), liver (HepG2), and colon (HCT-116) cancer cells, with IC values indicating significant growth inhibition . The structural configuration and substituents on the benzothiophene ring play crucial roles in enhancing cytotoxicity.

Antioxidant Activity

Antioxidant properties have also been attributed to benzothiophene derivatives. Compounds derived from this class have demonstrated the ability to scavenge free radicals and inhibit lipid peroxidation in biological systems. This activity is essential for preventing oxidative stress-related damage in cells .

Therapeutic Applications

The therapeutic potential of this compound extends beyond antimicrobial and anticancer activities. Its unique chemical structure allows it to interact with biological targets effectively:

Drug Development

Due to its promising biological activities, this compound serves as a lead structure for drug development aimed at treating infections and cancers. Modifications to its chemical structure can lead to more potent derivatives with improved selectivity and reduced side effects.

Research Applications

In addition to its therapeutic potential, this compound is valuable in research settings for studying mechanisms of action in cellular processes and disease models.

Case Studies

Several studies have documented the efficacy of benzothiophene derivatives:

Comparison with Similar Compounds

Structural Comparison

The target compound is compared to derivatives with modifications at the pyrrole ring, benzothiophene substituents, or carboxylic acid position. Key analogs include:

Physicochemical Properties

- Target Compound: The pyrrole substituent contributes to π-π stacking interactions, while the carboxylic acid group enables hydrogen bonding.

- Formyl-Modified Analog : The formyl group increases electrophilicity, making it reactive in nucleophilic addition reactions. However, this may reduce stability compared to the parent compound .

- Tetrazole Analog : The tetrazole ring (pKa ~4.9) enhances acidity, mimicking carboxylic acids in drug design while improving metabolic resistance .

Q & A

Basic: What are the established synthetic routes for preparing 2-(1H-pyrrol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid?

Answer:

The synthesis typically involves functionalizing the 4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid scaffold. A common approach is:

- Step 1: React the benzothiophene derivative with chloroacetyl chloride to introduce the chloroacetamido group.

- Step 2: Perform amination with pyrrole-containing amines under basic conditions .

Advanced variants employ coupling agents like HATU (1 mmol) with DIPEA (2 mmol) in DMF at 50°C for 24 hours to improve yield and reduce side reactions .

Advanced: How can reaction conditions be optimized for coupling reactions involving HATU?

Answer:

Key parameters for HATU-mediated coupling include:

- Solvent: Use DMF or DCM for solubility.

- Temperature: 50°C accelerates reaction kinetics but may require monitoring for decomposition.

- Stoichiometry: Maintain a 1:1 ratio of carboxylic acid to amine, with 2 equivalents of DIPEA to neutralize byproducts.

- Monitoring: Track progress via TLC or HPLC. Post-reaction, concentrate under reduced pressure and purify via column chromatography (e.g., ethyl acetate/cyclohexane) .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Answer:

- NMR: ¹H/¹³C NMR identifies pyrrole protons (δ 6.5–7.0 ppm) and benzothiophene backbone signals (δ 2.0–3.0 ppm for tetrahydro protons) .

- IR: Confirm carbonyl (C=O) stretches near 1680–1700 cm⁻¹ and NH/OH bands (if present) .

- Mass Spectrometry: ESI-MS validates molecular weight (e.g., [M+H]+ at m/z 276.35).

Advanced: How can crystallographic software resolve structural ambiguities in derivatives?

Answer:

- SHELX Suite: Use SHELXD for phase determination and SHELXL for refinement. High-resolution data (>1.0 Å) improves accuracy. For twinned crystals, employ TWIN/BASF commands .

- ORTEP-3: Visualize thermal ellipsoids to assess disorder or rotational flexibility in the pyrrole ring .

Basic: What are the recommended storage conditions for this compound?

Answer:

Store at room temperature in sealed, light-resistant containers. Avoid moisture to prevent hydrolysis of the carboxylic acid group. Hazard class is typically IRRITANT , requiring PPE during handling .

Advanced: How to assess stability under varying pH for pharmacological studies?

Answer:

- Method: Conduct accelerated stability studies in buffers (pH 1–10) at 37°C.

- Analysis: Monitor degradation via HPLC at 24/48/72 hours.

- Findings: Carboxylic acid derivatives are prone to decarboxylation at acidic pH (<3), while pyrrole rings remain stable up to pH 9 .

Basic: What computational tools model interactions between this compound and biological targets?

Answer:

- Docking Software: AutoDock Vina or Schrödinger Suite for binding affinity predictions.

- Parameters: Use the crystal structure of target proteins (e.g., enzymes) and assign partial charges via AMBER force fields.

- Validation: Compare docking scores with experimental IC₅₀ values from enzymatic assays .

Advanced: How to address contradictions in reported synthetic yields?

Answer:

- Root Cause Analysis: Compare solvent purity (DMF vs. THF), catalyst load (e.g., CuCl₂ in THF increases efficiency), and reaction time .

- Case Study: Using HATU instead of EDC/HOBt improved yields from 60% to 85% in amide couplings .

Basic: What safety protocols are recommended for handling this compound?

Answer:

- PPE: Gloves, goggles, and lab coats.

- Ventilation: Use fume hoods due to potential respiratory irritation.

- First Aid: For skin contact, rinse with water for 15 minutes; seek medical attention if irritation persists .

Advanced: How to design a structure-activity relationship (SAR) study for derivatives?

Answer:

- Scaffold Modifications: Vary substituents on the pyrrole (e.g., electron-withdrawing groups) and benzothiophene (e.g., alkyl chains).

- Assays: Test in vitro bioactivity (e.g., enzyme inhibition) and correlate with LogP (lipophilicity) calculated via ChemDraw.

- Data Analysis: Use multivariate regression to identify critical functional groups .

Basic: What chromatographic methods purify this compound effectively?

Answer:

- Normal Phase: Silica gel with ethyl acetate/hexane (1:3 → 1:1 gradient).

- Reverse Phase: C18 columns with acetonitrile/water (0.1% TFA) for polar derivatives.

- Yield: Typically 70–85% after optimization .

Advanced: How to analyze byproducts in amidation reactions?

Answer:

- LC-MS: Identify unreacted starting materials (e.g., free carboxylic acid at m/z 238) or acylurea byproducts from HATU.

- Mitigation: Pre-activate the carboxylic acid with HATU for 10 minutes before adding the amine .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.